molecular formula C7H13N3 B13629196 n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13629196
M. Wt: 139.20 g/mol
InChI Key: BBWOYWXDKITYBR-UHFFFAOYSA-N
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Description

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the use of ethyl bromoacetate followed by reduction to yield the desired amine . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in the NAD+ salvage pathway . This inhibition can affect various biological processes, including metabolism and aging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-methyl-2-(2-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-8-5-3-7-4-6-9-10(7)2/h4,6,8H,3,5H2,1-2H3

InChI Key

BBWOYWXDKITYBR-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=NN1C

Origin of Product

United States

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